molecular formula C23H24O12 B12427396 5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Cat. No.: B12427396
M. Wt: 492.4 g/mol
InChI Key: HFODKTZIQVSGJO-IJLXDYNCSA-N
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Description

5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of flavonoids, which are known for their diverse biological activities.

Properties

Molecular Formula

C23H24O12

Molecular Weight

492.4 g/mol

IUPAC Name

5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C23H24O12/c1-31-12-4-3-9(5-11(12)25)10-8-33-13-6-14(22(32-2)19(28)16(13)17(10)26)34-23-21(30)20(29)18(27)15(7-24)35-23/h3-6,8,15,18,20-21,23-25,27-30H,7H2,1-2H3/t15-,18-,20+,21-,23+/m1/s1

InChI Key

HFODKTZIQVSGJO-IJLXDYNCSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core and subsequent glycosylation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings, typically using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It is often used in assays to evaluate its effects on cellular processes and pathways.

Medicine

In medicine, 5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is investigated for its potential therapeutic applications, including its role in the treatment of various diseases such as cancer and cardiovascular disorders.

Industry

In the industrial sector, this compound is used in the formulation of various products, including pharmaceuticals, nutraceuticals, and cosmetics

Mechanism of Action

The mechanism of action of 5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress and inflammation by scavenging free radicals and inhibiting pro-inflammatory enzymes. Additionally, it may interact with specific receptors and signaling pathways to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one stands out due to its unique glycosylation pattern and the presence of multiple hydroxyl and methoxy groups

Biological Activity

5-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one (commonly referred to as a flavonoid glycoside) is a complex organic compound featuring a chromenone core structure. Its extensive hydroxylation and glycosylation patterns significantly enhance its solubility and biological activity. This article explores its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula: C23_{23}H24_{24}O12_{12}
  • Molecular Weight: 492.43 g/mol
  • CAS Number: 37744-61-9

Biological Activities

The compound exhibits a variety of biological activities attributed to its structural characteristics:

  • Antioxidant Activity
    • The hydroxyl groups in the compound contribute to its ability to scavenge free radicals, reducing oxidative stress in cells. Studies have shown that it can significantly lower reactive oxygen species (ROS) levels in vitro.
  • Anti-inflammatory Properties
    • Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential therapeutic applications in inflammatory diseases.
  • Anticancer Effects
    • In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. It appears to modulate key signaling pathways involved in cell survival and proliferation, including the PI3K/Akt and MAPK pathways.
  • Neuroprotective Effects
    • Preliminary studies suggest that it may protect neuronal cells from apoptosis induced by neurotoxic agents, potentially offering benefits in neurodegenerative conditions.

The biological activity of 5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-glycoside is believed to involve several mechanisms:

  • Modulation of Enzyme Activity : The compound may inhibit specific enzymes involved in inflammation and cancer progression.
  • Interaction with Cellular Signaling Pathways : It influences various signaling pathways that regulate cell survival and death.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntioxidantScavenges free radicals; reduces ROS levels
Anti-inflammatoryInhibits COX and LOX enzymes; reduces cytokine production
AnticancerInduces apoptosis in cancer cells; modulates PI3K/Akt and MAPK pathways
NeuroprotectiveProtects neuronal cells from apoptosis; potential benefits for neurodegenerative diseases

Case Study: Anticancer Activity

In a study investigating the anticancer properties of this compound on human breast cancer cells (MCF-7), researchers found that treatment with varying concentrations led to a dose-dependent increase in apoptosis markers. The study highlighted the compound's ability to downregulate Bcl-2 expression while upregulating Bax expression, indicating a shift towards pro-apoptotic signaling pathways .

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